5-(Piperidin-2-yl)pyridin-3-ylboronicacidhydrochloride
Overview
Description
5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride is a boronic acid derivative that contains both a piperidine and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride typically involves the formation of the boronic acid moiety followed by the introduction of the piperidine and pyridine rings. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of boronic acids with halides. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The piperidine and pyridine rings can undergo reduction reactions to form saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the piperidine ring can produce piperidine derivatives.
Scientific Research Applications
5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds . The piperidine and pyridine rings contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the piperidine ring.
Piperidine derivatives: Compounds that contain the piperidine ring but may not have the boronic acid group.
Uniqueness
5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride is unique due to the presence of both the piperidine and pyridine rings, along with the boronic acid group. This combination of functional groups provides a versatile platform for various chemical reactions and applications in research and industry.
Properties
IUPAC Name |
(5-piperidin-2-ylpyridin-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-5-8(6-12-7-9)10-3-1-2-4-13-10/h5-7,10,13-15H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHNZCDYQXPJAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2CCCCN2)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899436-84-1 | |
Record name | B-[5-(2-Piperidinyl)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=899436-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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